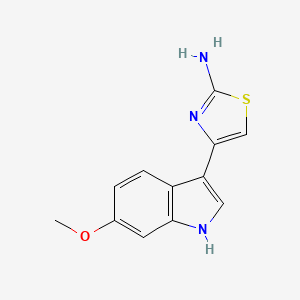

4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine

Description

4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring an indole core substituted with a methoxy group at the 6-position and a 2-aminothiazole moiety at the 3-position (CAS: 843622-07-1). Its molecular formula is C₁₂H₁₁N₃OS, with a molecular weight of 245.30 g/mol . The compound has garnered interest due to its structural similarity to bioactive molecules targeting antimicrobial, antiproliferative, and enzyme inhibition pathways.

Properties

IUPAC Name |

4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-16-7-2-3-8-9(5-14-10(8)4-7)11-6-17-12(13)15-11/h2-6,14H,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQWROWIGUGMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with 6-methoxyindole, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the thiazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound . Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 4-(6-hydroxy-1H-indol-3-yl)-1,3-thiazol-2-amine.

Reduction: Formation of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazolidine.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It has been shown to bind to the colchicine binding site on tubulin, inhibiting tubulin polymerization and thus disrupting microtubule dynamics . This mechanism is particularly relevant in its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substitution Effects

The compound’s activity is influenced by the methoxy group’s position on the indole ring and the thiazole substitution pattern. Key analogs include:

- 4-(5-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine (CAS: 36246-11-4): Differs in methoxy placement (5 vs. 6-position), altering electronic properties and steric interactions .

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine | 843622-07-1 | C₁₂H₁₁N₃OS | 245.30 | 6-OCH₃, thiazole-4-position |

| 4-(5-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine | 36246-11-4 | C₁₂H₁₁N₃OS | 245.30 | 5-OCH₃, thiazole-4-position |

| 5-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine | 1134334-48-7 | C₁₂H₁₁N₃OS | 245.30 | 6-OCH₃, thiazole-5-position |

Antimicrobial Activity

- 4-(Indol-3-yl)thiazole-2-amines : Exhibit broad-spectrum antimicrobial activity. The 6-methoxy substitution enhances membrane penetration compared to 5-methoxy analogs, as seen in compounds like 5a–o (49–77% yields) .

- N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines: Compounds with 4-methoxyphenyl substituents (e.g., CAS: 843622-07-1) show superior anthelmintic and antibacterial activity compared to fluorophenyl derivatives .

Antiproliferative Activity

- N,4-Diaryl-1,3-thiazole-2-amines : Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) inhibits tubulin polymerization (IC₅₀ ~1.2 µM), comparable to combretastatin A-4 (CA-4) . The indole-containing analog may exhibit distinct binding at the colchicine site due to its planar structure.

Enzyme Inhibition

- MortaparibMild: A triazole-thiophene-thiazole hybrid (IUPAC: 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine) co-inhibits Mortalin and PARP1. The absence of a triazole in 4-(6-methoxyindol-3-yl)-thiazol-2-amine suggests divergent mechanistic pathways .

Key Research Findings

- Antimicrobial Potency : 6-Methoxy substitution enhances activity against Gram-positive bacteria (MIC: 8–16 µg/mL) compared to 5-methoxy analogs .

- Tubulin Binding : Molecular docking suggests indole-thiazole derivatives occupy the colchicine pocket, but with lower affinity than diarylthiazoles like 10s .

- Safety Profile : Similar thiazol-2-amine compounds (e.g., 4-(3-bromo-2-thienyl)-1,3-thiazol-2-amine) require precautions for inhalation and skin contact, implying analogous handling for the target compound .

Biological Activity

4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by various research findings and data tables.

- Molecular Formula : C12H11N3OS

- Molecular Weight : 245.3 g/mol

- CAS Number : 843622-07-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound exhibits notable cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study investigating the cytotoxic activity of synthesized thiazole derivatives reported the following IC50 values for this compound against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.00 ± 0.20 |

| HepG2 | 8.50 ± 0.30 |

These results indicate that the compound has a promising inhibitory effect on cancer cell proliferation, comparable to standard anticancer agents such as Staurosporine, which has IC50 values of 6.77 µM for MCF-7 and 8.40 µM for HepG2 .

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. The presence of the thiazole moiety is crucial for these activities, as it facilitates interactions with cellular targets leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against various bacterial strains.

Antibacterial Studies

A review on thiazole derivatives noted that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.47 |

| Escherichia coli | 0.75 |

| Pseudomonas aeruginosa | 1.00 |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent.

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural characteristics. Modifications at specific positions on the thiazole and indole rings can enhance or diminish their biological efficacy. For instance:

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine?

The synthesis typically involves coupling indole and thiazole precursors. For instance:

- Indole precursor synthesis : The 6-methoxyindole scaffold can be synthesized via cyclization of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid, followed by selective methoxylation .

- Thiazole formation : Reaction of 6-methoxyindole-3-carboxaldehyde with thiosemicarbazide or thiourea derivatives under acidic reflux conditions (e.g., acetic acid) forms the thiazole ring .

- Coupling : Condensation of the indole aldehyde with thiazole-2-amine precursors (e.g., via Vilsmeier-Haack reagent or hydrazine intermediates) yields the final hybrid structure .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methoxy at C6 of indole, amine at C2 of thiazole) and confirm regioselectivity .

- IR spectroscopy : Stretching frequencies for NH (3200–3400 cm), C=N (1600–1650 cm), and aromatic C-H (3000–3100 cm) validate functional groups .

- Elemental analysis : Matches experimental and theoretical C/H/N/S/O percentages to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance thiazole ring formation yield?

- Catalyst selection : Sodium acetate in ethanol improves cyclization efficiency during thiazole synthesis by stabilizing intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in indole-thiazole coupling, while reflux in acetic acid promotes cyclization .

- Temperature control : Maintaining 60–65°C during Vilsmeier-Haack reactions prevents decomposition of sensitive intermediates .

Q. What strategies resolve spectral data contradictions in substituted indole-thiazole hybrids?

- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., dihedral angles between indole and thiazole rings) .

- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating proton-proton spatial relationships .

- Computational modeling : DFT calculations predict C chemical shifts to validate experimental NMR assignments .

Q. How does the methoxy group at C6 of the indole ring influence reactivity?

- Electronic effects : The electron-donating methoxy group increases indole’s nucleophilicity, favoring electrophilic substitution at C3 for thiazole coupling .

- Steric hindrance : Methoxy at C6 may slow reactions at adjacent positions, requiring longer reflux times (e.g., 7–9 hours) for complete conversion .

Methodological Challenges

Q. What purification methods ensure high purity of the final compound?

- Recrystallization : Ethanol/water mixtures remove unreacted starting materials, while chloroform resolves co-crystallized impurities .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers (e.g., 1,3-thiazole vs. 1,2-thiazole byproducts) .

Q. How are sensitive functional groups (e.g., NH) protected during synthesis?

- Boc protection : tert-Butoxycarbonyl (Boc) groups shield the thiazole amine during indole functionalization, with deprotection via HCl/dioxane .

- In situ stabilization : Hydrazine hydrochloride in ethylene glycol minimizes oxidation of the NH group during reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.